![molecular formula C24H33ClN2O B10764623 N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide,monohydrochloride](/img/structure/B10764623.png)
N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valeryl fentanyl-d5 (hydrochloride) is a deuterated analog of valeryl fentanyl, a synthetic opioid analgesic. This compound is primarily used as an internal standard in analytical chemistry, particularly in the quantification of valeryl fentanyl in various biological and forensic samples . The deuterium labeling (d5) helps in distinguishing it from non-labeled compounds during mass spectrometry analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of valeryl fentanyl-d5 (hydrochloride) involves the incorporation of deuterium atoms into the valeryl fentanyl molecule. The general synthetic route includes the following steps:
N-alkylation: The initial step involves the N-alkylation of 4-piperidone with phenethyl bromide to form N-phenethyl-4-piperidone.
Amidation: The N-phenethyl-4-piperidone is then reacted with valeryl chloride in the presence of a base to form valeryl fentanyl.
Industrial Production Methods: Industrial production of valeryl fentanyl-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using chromatographic techniques and crystallized to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: Valeryl fentanyl-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the valeryl group with other acyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides in the presence of a base are typical reagents.
Major Products Formed:
Oxidation: N-oxides of valeryl fentanyl-d5.
Reduction: Alcohol derivatives of valeryl fentanyl-d5.
Substitution: Various acyl-substituted derivatives.
Scientific Research Applications
Valeryl fentanyl-d5 (hydrochloride) has several scientific research applications:
Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of valeryl fentanyl in biological and forensic samples.
Forensic Toxicology: Employed in the detection and quantification of valeryl fentanyl in toxicological analyses.
Pharmacological Studies: Used in research to study the pharmacokinetics and metabolism of valeryl fentanyl.
Mechanism of Action
Valeryl fentanyl-d5 (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in reduced neurotransmitter release and produces analgesic effects . The deuterium labeling does not significantly alter the mechanism of action compared to non-labeled valeryl fentanyl .
Comparison with Similar Compounds
Acetylfentanyl: Another fentanyl analog with similar analgesic properties but different acyl group.
Butyrfentanyl: Similar to valeryl fentanyl but with a butyryl group instead of a valeryl group.
Furanylfentanyl: Contains a furan ring, making it structurally distinct but pharmacologically similar.
Uniqueness of Valeryl fentanyl-d5 (hydrochloride):
Deuterium Labeling: The presence of deuterium atoms makes it unique for use as an internal standard in mass spectrometry.
Analytical Precision: Provides higher precision and accuracy in analytical measurements compared to non-labeled analogs.
Properties
Molecular Formula |
C24H33ClN2O |
|---|---|
Molecular Weight |
406.0 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O.ClH/c1-2-3-14-24(27)26(22-12-8-5-9-13-22)23-16-19-25(20-17-23)18-15-21-10-6-4-7-11-21;/h4-13,23H,2-3,14-20H2,1H3;1H/i5D,8D,9D,12D,13D; |
InChI Key |
LDVFWGIGCYCMSS-GRHFMELZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)CCCC)[2H])[2H].Cl |
Canonical SMILES |
CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B10764545.png)
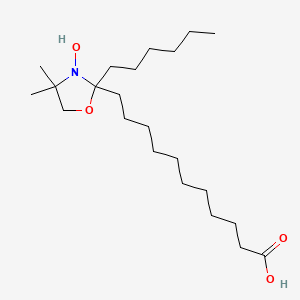
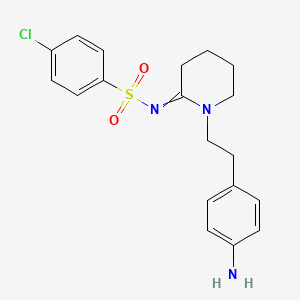
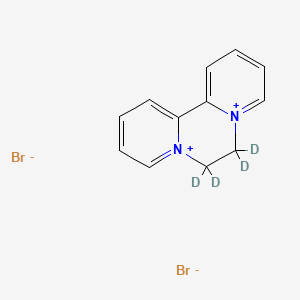
![3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764575.png)
![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B10764579.png)
![(2E,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764589.png)
![(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764593.png)
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride](/img/structure/B10764597.png)
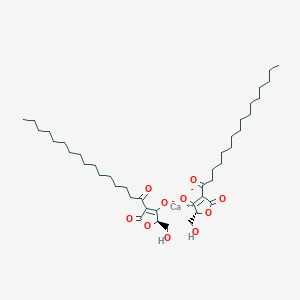
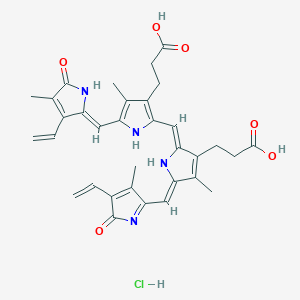
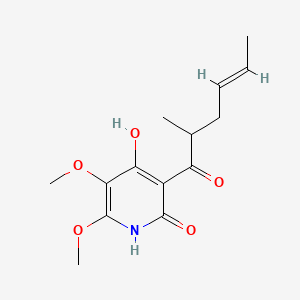

![(2R,4S)-3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764639.png)
